molecular formula C20H21N3O5S B3245164 (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate CAS No. 16650-83-2

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate

Cat. No.: B3245164
CAS No.: 16650-83-2
M. Wt: 415.5 g/mol
InChI Key: FQSXHOFWIJVSDY-UHFFFAOYSA-N
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Description

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium; hydrogen sulfate, commonly known as Nile Blue A sulfate (CAS 3625-57-8), is a heterocyclic phenoxazinium dye. Its structure comprises a benzo[a]phenoxazine core substituted with a 5-amino group and a diethylazanium moiety, paired with a hydrogen sulfate counterion . This compound is widely utilized in biological staining, particularly for distinguishing viable and non-viable cells via Nile Blue A staining protocols . Its fluorescence properties and redox sensitivity make it valuable in microscopy and biochemical assays.

Properties

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSXHOFWIJVSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate typically involves multi-step organic reactions. One common method includes the condensation of 5-aminobenzo[a]phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzo[a]phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Staining

Mechanism of Action:
Nile Blue A sulfate is primarily utilized as a fluorescent dye for staining biological samples. It selectively binds to cellular components, particularly lipids and nucleic acids, allowing for enhanced visualization under a fluorescence microscope. The compound exhibits fluorescence due to its unique chromophore structure, which absorbs light at specific wavelengths and re-emits it at longer wavelengths.

Applications:

  • Cellular Imaging: Used extensively in histology to stain cell nuclei and lipids, facilitating the study of cell morphology and pathology.
  • Lipids Visualization: Nile Blue A is particularly effective in identifying lipid-rich structures within cells, making it valuable in studies of lipid metabolism and storage diseases .

Diagnostic Applications

Mechanism of Action:
Nile Blue A sulfate's ability to interact with biological macromolecules allows it to serve as a diagnostic tool in various medical applications. Its fluorescence properties can be exploited for detecting specific diseases.

Applications:

  • Detection of Amyloid Accumulation: The compound has been employed in diagnosing conditions associated with amyloid deposits, such as Alzheimer's disease. Its binding affinity for amyloid fibrils enables researchers to visualize these structures in tissue samples .
  • Bacterial Growth Detection: Nile Blue A can also be used to assess bacterial growth by staining viable bacteria differently than non-viable ones, aiding in microbiological studies .

Environmental Monitoring

Mechanism of Action:
Nile Blue A sulfate can be utilized as a probe for environmental monitoring due to its sensitivity to changes in chemical environments.

Applications:

  • Detection of Pollutants: The compound has been tested for its ability to detect specific pollutants in water samples by monitoring changes in fluorescence intensity when interacting with contaminants .

Photodynamic Therapy

Mechanism of Action:
As a photosensitizer, Nile Blue A sulfate can generate reactive oxygen species (ROS) upon exposure to light. This property is harnessed in therapeutic applications.

Applications:

  • Treatment of Viral Diseases: The compound has potential applications in photodynamic therapy for treating viral infections by targeting infected cells and inducing cell death through ROS generation .

Chemical Research

Mechanism of Action:
In chemical research, Nile Blue A sulfate serves as a reactive dye that can undergo various chemical reactions, including oxidation and reduction.

Applications:

  • Synthesis of New Compounds: Researchers utilize Nile Blue A as a starting material or intermediate in synthesizing new dyes or pharmaceuticals .

Case Study 1: Staining Efficacy in Histology

A study demonstrated the effectiveness of Nile Blue A sulfate in staining dead/non-viable eggs of the potato cyst nematode. Researchers found that the dye provided clear differentiation between viable and non-viable eggs, enhancing the accuracy of nematode population assessments .

Case Study 2: Lipid Metabolism Research

In investigations focused on lipid metabolism disorders, Nile Blue A was employed to visualize lipid droplets within adipocytes. The results showed significant differences in lipid accumulation between healthy and diseased cells, underscoring the dye's utility in metabolic research .

Mechanism of Action

The mechanism by which (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate exerts its effects involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process in microorganisms, which accounts for its antifungal and antibacterial activities. Additionally, its fluorescent properties allow it to be used as a probe in various imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation.

Comparison with Similar Compounds

Benzo[a]phenoxazinium Derivatives

Nile Blue A sulfate belongs to the benzo[a]phenoxazinium family, which shares a tricyclic aromatic core. Key structural analogs include:

Compound Name Substituents Counterion Key Properties/Applications References
Nile Blue A chloride 5-amino, diethylazanium Cl⁻ Fluorescent probe for lipid droplets; chloride enhances solubility in polar solvents
N-(5-((3-(propylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride (3d) Propylsulfonamide, propylamino Cl⁻ Near-infrared (NIR) fluorescence; sulfonamide groups improve cellular targeting
4-ethoxy-N-(5-(propylamino)-9H-benzo[a]phenoxazin-9-ylidene)butan-1-aminium chloride (2) Ethoxy, propylamino Cl⁻ Extended conjugation increases absorption wavelength; used in optical imaging

Key Differences :

  • Counterion Effects : The hydrogen sulfate in Nile Blue A sulfate improves stability in aqueous media compared to chloride salts, which may precipitate in high ionic strength solutions .
  • Functional Groups: Sulfonamide or ethoxy substituents in analogs like 3d and 2 enhance targeting or optical properties, whereas Nile Blue A’s amino group facilitates redox-dependent staining .

Salt Forms of Nile Blue A

Variations in counterions significantly alter physicochemical behavior:

Compound Name Counterion Solubility Stability Applications
Nile Blue A sulfate HSO₄⁻ High in water Stable at neutral pH Viability staining, microscopy
Nile Blue A perchlorate ClO₄⁻ Moderate in organic solvents Sensitive to reducing agents Niche electrochemical studies
Nile Blue A chloride Cl⁻ Moderate in water Prone to aggregation Lipid droplet staining

Insights : Sulfate salts are preferred for biological applications due to superior aqueous compatibility, while perchlorate forms are reserved for specialized research .

Functional Analogs with Distinct Cores

Compounds with divergent heterocyclic cores but similar applications:

Compound Name Core Structure Key Features Applications
Brilliant Green Triarylmethane (cyclohexadienylidene) [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium; HSO₄⁻ Textile dye, antimicrobial agent
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate Isoalloxazine Dichloro and hydroxyl groups enhance redox activity Enzyme cofactor studies

Comparison :

  • Brilliant Green , though structurally distinct, shares a diethylazanium group but lacks fluorescence, limiting its use in imaging .
  • Isoalloxazine derivatives exhibit redox versatility but require specific enzyme systems for activation, unlike Nile Blue A’s direct staining mechanism .

Research Implications

  • Nile Blue A sulfate outperforms chloride salts in aqueous staining but is less suited for organic-phase applications .
  • Structural modifications (e.g., sulfonamide groups) in benzo[a]phenoxazinium analogs enhance targeting and NIR capabilities, suggesting avenues for Nile Blue A derivative development .
  • Counterion selection critically impacts compound stability and must align with experimental conditions .

Biological Activity

The compound known as (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate , often referred to as Nile Blue A sulfate, is a synthetic organic dye with significant applications in biological research and medicine. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyValue
IUPAC Name (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate
CAS Number 3625-57-8
Molecular Formula C20H20N3O5S
Molecular Weight 414.5 g/mol
Solubility Soluble in water and ethanol

Structure

The compound features a phenoxazine core, which contributes to its fluorescent properties. The presence of the diethylamino group enhances its solubility and interaction with biological molecules.

Target Interactions

Nile Blue A sulfate acts primarily as a fluorescent dye and photosensitizer . Its mechanism involves:

  • Staining : It binds to cellular components like lipids and nucleic acids, allowing for visualization under fluorescence microscopy.
  • Photodynamic Therapy (PDT) : When exposed to light, it generates reactive oxygen species (ROS), leading to cell death in targeted cancer cells.

Biochemical Pathways

The compound is involved in various metabolic pathways, particularly those related to lipid metabolism. Its interaction with enzymes essential for lipid synthesis and degradation is crucial for its staining capabilities.

Histological Staining

Nile Blue A sulfate is widely used in histology for:

  • Staining cell nuclei : It provides contrast in tissue samples.
  • Detecting lipids : It is effective in identifying lipid-rich structures within cells.

Photodynamic Therapy

In cancer treatment, Nile Blue A sulfate has shown promise as a photosensitizer due to its ability to produce ROS upon light activation, leading to apoptosis in malignant cells. Studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancers.

Study 1: Lipid Detection in Cells

A study published in the Journal of Histochemistry utilized Nile Blue A sulfate to stain adipocytes, demonstrating its effectiveness in visualizing lipid droplets within cells. The results indicated a strong correlation between staining intensity and lipid content, validating its use as a reliable lipid marker .

Study 2: Photodynamic Efficacy Against Cancer Cells

In a clinical trial reported by Cancer Research, researchers investigated the photodynamic effects of Nile Blue A sulfate on breast cancer cells. The study found that treatment with the dye followed by light exposure resulted in significant cell death compared to control groups, highlighting its potential as a therapeutic agent .

Future Directions

Research continues into enhancing the efficacy and specificity of Nile Blue A sulfate for various biomedical applications. Ongoing studies are exploring:

  • Combination therapies : Using Nile Blue A sulfate with other chemotherapeutic agents.
  • Targeted delivery systems : Developing nanoparticles that can deliver the dye directly to tumor sites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium; hydrogen sulfate, and how can reaction conditions be optimized to reduce byproduct formation?

  • Methodological Answer : The compound can be synthesized via annulation or N-alkylation reactions, as described for structurally related phenoxazine derivatives. For example, annulation reactions using 2-chloroethylamine in diethylene glycol methyl ether under autoclave conditions (120–150°C) yield similar heterocyclic systems . Optimization involves adjusting solvent polarity (e.g., DMF for N-alkylation), stoichiometric ratios of reactants (e.g., sodium hydride as a base), and post-reaction purification via column chromatography or recrystallization to isolate the target compound. Monitoring by thin-layer chromatography (TLC) with silica gel plates and methanol:ethyl acetate (1:3) as the mobile phase can track reaction progress .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. For example, a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate resolves impurities. Alternatively, TLC using silica gel GF254 plates with ammonia-methanol (1:50) as the eluent can detect related substances. Quantify impurities by comparing sample spot intensities against a diluted standard (e.g., 1% w/w limit) .

Q. What spectroscopic methods are suitable for initial structural characterization?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in DMSO-d₆ to confirm the phenoxazine core and sulfate counterion. Key signals include aromatic protons (δ 6.8–8.2 ppm) and diethylazanium groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂). UV-Vis spectroscopy in ethanol (λmax ~590–630 nm) confirms the conjugated π-system characteristic of phenoxazine dyes .

Advanced Research Questions

Q. How does the sulfate group influence the compound’s electrochemical properties compared to non-sulfated analogs?

  • Methodological Answer : Conduct cyclic voltammetry (CV) in 0.1 M KCl (pH 7.4) using a glassy carbon working electrode. The sulfate group enhances solubility in aqueous media, shifting redox potentials (E₁/2) due to charge stabilization. Compare with analogs like Nile Blue A (unsulfated) to quantify differences in electron-transfer kinetics. For example, sulfate derivatives may exhibit a 50–100 mV cathodic shift in reduction peaks, indicating stabilized anionic intermediates .

Q. What methodologies assess environmental persistence and transformation products of this compound in aquatic systems?

  • Methodological Answer : Perform photodegradation studies under simulated sunlight (300–800 nm) in buffered aqueous solutions (pH 5–9). Monitor degradation via HPLC-MS/MS, identifying products like 5-aminobenzo[a]phenoxazin-9-one (m/z 265.1) via fragmentation patterns. Ecotoxicity assays using Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201) evaluate environmental risk. Data interpretation requires normalization to control groups and statistical validation (e.g., ANOVA) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., fixed-effects models) to account for variables like solvent (DMSO vs. water), cell line viability (MTT vs. resazurin assays), and exposure time. Replicate key studies under controlled conditions, ensuring batch-to-batch consistency via elemental analysis (C, H, N, S ±0.3%). Cross-validate findings using orthogonal assays (e.g., fluorescence microscopy for lysosomal localization vs. flow cytometry) .

Q. What advanced techniques elucidate structural stability under varying pH conditions?

  • Methodological Answer : Use dynamic light scattering (DLS) and ζ-potential measurements in phosphate buffers (pH 2–12) to monitor aggregation. Stability-indicating HPLC methods with gradient elution (e.g., 10–90% acetonitrile in 20 min) quantify degradation products. Solid-state NMR (¹³C CP/MAS) assesses crystallinity changes after pH stress, correlating with solubility shifts .

Methodological Notes

  • Data Reporting : Adhere to IUPAC guidelines for reporting thermophysical properties (e.g., melting point ±0.5°C, λmax ±2 nm). Include confidence intervals for biological IC₅₀ values .
  • Contradiction Analysis : Use sensitivity analysis in computational models (e.g., DFT for redox potentials) to identify critical variables affecting experimental outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate
Reactant of Route 2
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate

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